(3-amino-4-chlorophenyl)(phenyl)methanol
Description
(3-Amino-4-chlorophenyl)(phenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C₁₃H₁₂ClNO (derived from and ). Its structure features a methanol group (-CH₂OH) attached to a phenyl ring and a 3-amino-4-chlorophenyl moiety. Key structural identifiers include:
Properties
IUPAC Name |
(3-amino-4-chlorophenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCJPQNHYRBDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Position and Functional Group Variations
Triazine-Based Methanol Derivatives
- Example: [3-[[4-(3-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9d) and its 2-chloro isomer (9e)** Molecular Formula: C₂₂H₁₇ClN₄O₃ Key Differences:
- 9d has a 3-chlorophenoxy group, while 9e has a 2-chlorophenoxy substituent.
- Synthesis : Both are synthesized via DIBAL-H reduction of ester precursors, with yields of 78% (9d) and quantitative (9e) under varying temperatures (-70°C to 70°C) .
- ¹H NMR : The hydroxyl proton in 9d appears at δ 5.11 ppm (t, J = 5.4 Hz), whereas 9e’s spectral data emphasize differences in aromatic proton environments due to substituent positioning .
Chlorophenyl Carbamates
- Example: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (4a–i)** Key Differences: These compounds replace the methanol group with carbamate functionalities. Lipophilicity (log k) values, determined via HPLC, are higher due to the hydrophobic alkyl chains (e.g., log k = 3.2 for methyl carbamate vs. 4.5 for octyl derivatives) .
Impact of Halogen and Substituent Bulk
Tris(4-chlorophenyl)methanol (4,4',4-TCPM-OH)
- Molecular Formula : C₁₉H₁₂Cl₃O
- Key Differences: This compound features three 4-chlorophenyl groups attached to a central methanol-bearing carbon.
(4-Fluoro-3-(trifluoromethyl)phenyl)methanol
- Molecular Formula : C₈H₆F₄O
- Key Differences: The trifluoromethyl and fluorine substituents enhance electronegativity and lipophilicity compared to the amino and chloro groups in the target compound. This influences applications in medicinal chemistry, where fluorinated analogs often exhibit improved metabolic stability .
Structural Isomerism and Spectral Data
- Example: [3-(3-Amino-4-chlorobenzoyl)phenyl]-(3-amino-4-chlorophenyl)methanone** Molecular Formula: C₂₀H₁₄Cl₂N₂O₂ Key Differences: This diketone derivative lacks the methanol group but shares the 3-amino-4-chlorophenyl motif. Its ¹H NMR spectrum shows distinct aromatic proton splitting due to the planar benzoyl groups, unlike the singlet observed for the methanol proton in the target compound .
Data Table: Comparative Overview
Key Research Findings
- Substituent Position : Ortho-substituted chlorines (e.g., 9e) reduce steric hindrance compared to para-substituted analogs, enhancing reaction yields .
- Lipophilicity Trends: Methanol-containing compounds exhibit moderate log k values (~2.5), while alkyl carbamates (log k > 3.5) are more suited for hydrophobic environments .
- Environmental Impact: Trisubstituted chlorophenyl methanols (e.g., 4,4',4-TCPM-OH) persist in ecosystems, unlike mono-chlorinated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
